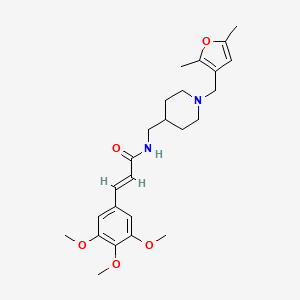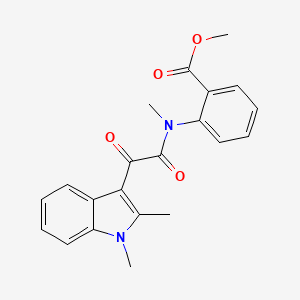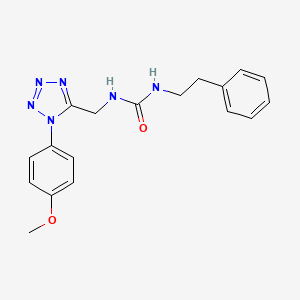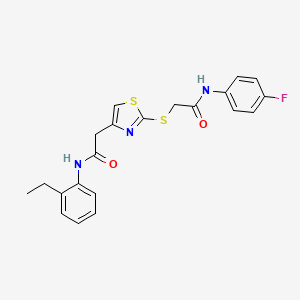![molecular formula C15H12IN3OS B2945696 5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 345989-01-7](/img/structure/B2945696.png)
5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is characterized by the presence of a triazole ring, a phenyl ring, and an iodophenoxy group . The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Antioxidant Evaluation
A study by Maddila et al. (2015) synthesized novel derivatives of 1,2,4-triazole, which were screened for in vitro antioxidant activity. These compounds, including variations of the 1,2,4-triazole structure, demonstrated potent antioxidant properties (Maddila et al., 2015).
Corrosion Inhibition
Gece and Bilgiç (2012) investigated compounds containing the 1,2,4-triazole moiety for their ability to inhibit corrosion of zinc in acidic medium. The study highlighted the relationship between molecular structures and inhibition efficiencies, demonstrating the significance of the 1,2,4-triazole structure in corrosion inhibition (Gece & Bilgiç, 2012).
Intermolecular Interactions
Panini et al. (2014) focused on a derivative of 1,2,4-triazoles, exploring the intermolecular interactions within its crystal structure. This study provided insights into the stabilization mechanisms of such compounds, highlighting their potential in various applications (Panini et al., 2014).
DNA Methylation Inhibitors
Hovsepyan et al. (2018) synthesized new 4H-1,2,4-triazole-3-thiol derivatives as potential DNA methylation inhibitors. These compounds were studied for their anti-tumor activity and their effects on the methylation level of tumor DNA (Hovsepyan et al., 2018).
Antimicrobial Agents
Sharma et al. (2008) synthesized novel analogues of quinolin-8-ol linked to the 1,2,4-triazole structure, evaluating their antimicrobial activity. These compounds showed promising antibacterial activity, highlighting the potential of 1,2,4-triazole derivatives in developing new antimicrobial agents (Sharma et al., 2008).
Mechanism of Action
Triazoles
This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Triazoles are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
The future research directions for “5-[(2-iodophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the biological activity of triazoles, these compounds could be investigated for potential antibacterial, antifungal, or anticancer properties .
properties
IUPAC Name |
3-[(2-iodophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12IN3OS/c16-12-8-4-5-9-13(12)20-10-14-17-18-15(21)19(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUUWDABEONAQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![3-[(4-Chlorophenyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2945620.png)


![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

![N-(3-chloro-4-methylphenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2945633.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2945634.png)
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2945636.png)